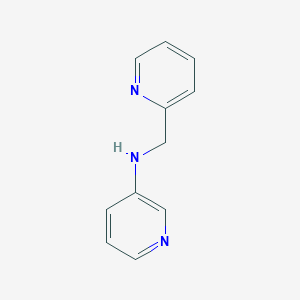

N-(pyridin-2-ylmethyl)pyridin-3-amine

Vue d'ensemble

Description

N-(pyridin-2-ylmethyl)pyridin-3-amine is a useful research compound. Its molecular formula is C11H11N3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(pyridin-2-ylmethyl)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, synthesizing methods, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

Synthesis and Structural Insights

The synthesis of this compound has been explored using various methodologies. For instance, recent studies have highlighted the use of magnesium oxide nanoparticles for synthesizing novel pyridin derivatives, including those with potential anticancer and antimicrobial activities . The compound's structure is characterized by a pyridine ring system, which is crucial for its biological activities.

Anticancer Activity

This compound exhibits promising anticancer properties . In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines, including lung cancer (A549) cells. Notably, some derivatives showed higher efficacy than established anticancer drugs like imatinib, indicating a strong potential for further development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity . Research indicates that it possesses significant antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. In several cases, the derivatives outperformed commercial antibiotics, demonstrating their potential as new antimicrobial agents .

Antioxidant Activity

Antioxidant properties have been assessed through various assays, revealing that this compound derivatives exhibit IC50 values comparable to ascorbic acid, a known antioxidant. This suggests that these compounds could be beneficial in mitigating oxidative stress-related disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications to the pyridine rings and substituents have shown varying effects on potency and selectivity. For example:

| Compound | Substituent | IC50 (µM) | Activity |

|---|---|---|---|

| 12m | Ethyl | 45.69 | Anti-fibrotic |

| 12q | Phenyl | 45.81 | Anti-fibrotic |

| 22 | 4-Fluoro | 0.06 | Antimycobacterial |

| 66 | Morpholine | 0.98 | Antimycobacterial |

These data indicate that specific substitutions can enhance biological activity significantly .

Case Studies

- Anticancer Study : A study involving this compound derivatives showed promising results against A549 lung cancer cells, with some compounds exhibiting better inhibition than imatinib .

- Antimicrobial Evaluation : Another investigation highlighted the compound's effectiveness against multi-drug resistant bacterial strains, suggesting its utility in treating infections where conventional antibiotics fail .

- Antioxidant Assessment : The antioxidant capacity was measured using DPPH radical scavenging assays, where several derivatives demonstrated potent activity similar to that of established antioxidants like ascorbic acid .

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

N-(Pyridin-2-ylmethyl)pyridin-3-amine reacts with arynes like 2,3-pyridyne through nucleophilic attack at the 2-position. This produces 2-pyridinylamine derivatives with exclusive regioselectivity . Key findings include:

| Reaction Type | Conditions | Yield (%) | Product |

|---|---|---|---|

| Nucleophilic amination | CsF, MeCN, RT, 24h | 33 | N-Methyl-N-phenylpyridin-2-amine |

| Tandem cyclization/bromination | TBHP, ethyl acetate, RT | 62 | 3-Bromoimidazo[1,2-a]pyridine |

Mechanistic studies show that neutral amines directly attack the electrophilic aryne intermediates without requiring prior activation . The reaction with 2,3-quinolyne similarly yields fused heterocycles like dibenzonaphthyridinones .

Oxidative Cleavage Reactions

Under iodine/TBHP conditions in toluene, α-bromoketones react with this compound to form N-(pyridin-2-yl)amides via C–C bond cleavage :

Key steps:

-

Initial halogen displacement forms pyridinium salts

-

tert-Butoxy radical-mediated oxidation cleaves C–C bonds

-

Isomerization yields final amide products

Optimal conditions achieve 68-85% yields for substituted benzamides when using electron-donating groups on aromatic rings .

Coordination Chemistry

The compound acts as a bridging ligand in silver(I) complexes, forming centrosymmetric dimers :

text[Ag₂(C₁₁H₁₁N₃)₂]²⁺ structure: - Ag-N bond length: 2.107(2) Å - N-Ag-N angle: 170.78(9)° - 16-membered metallocycle geometry

Crystal structures reveal intermolecular N–H···O hydrogen bonds with ClO₄⁻ anions and DMSO solvent molecules . These complexes exhibit potential as precursors for catalytic materials.

Propriétés

IUPAC Name |

N-(pyridin-2-ylmethyl)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3/c1-2-7-13-11(4-1)9-14-10-5-3-6-12-8-10/h1-8,14H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELQXGHMMBRMDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101294704 | |

| Record name | N-3-Pyridinyl-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227017-97-2 | |

| Record name | N-3-Pyridinyl-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=227017-97-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-3-Pyridinyl-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101294704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does N-(pyridin-2-ylmethyl)pyridin-3-amine contribute to the formation of helical structures in silver(I) coordination polymers?

A: this compound (L1) acts as a flexible unsymmetrical bis(pyridyl) ligand, providing two nitrogen donor atoms for coordination with silver(I) ions. [] This bridging action, combined with the ligand's flexibility, allows for the generation of helical chains in the resulting coordination polymers. Interestingly, L1 can adopt different conformations (cis-trans or trans-trans) within these structures, further influencing the helical arrangement. []

Q2: What is the influence of different counterions on the luminescent properties of coordination polymers incorporating this compound?

A: Research shows that the choice of counterion can significantly impact the solid-state luminescent properties of these coordination polymers. For instance, complexes containing perchlorate anions (ClO4-) exhibit stronger luminescence intensities compared to those with nitrate anions (NO3-). [] This difference highlights the role of counterions in influencing the electronic environment and energy transfer processes within the coordination framework, ultimately impacting luminescence.

Q3: Can this compound form coordination complexes with other metal ions besides silver(I)?

A: Yes, research demonstrates the ability of this compound to coordinate with other metal centers. For example, a study reports the formation of a binuclear complex with silver(I) where the ligand bridges two Ag(I) ions, creating a 16-membered cyclic dimer. [] This example illustrates the versatility of this compound in constructing diverse coordination architectures with different metal ions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.